Ac-IEPD-AMC
Description
Ac-IEPD-AMC (Acetyl-Isoleucine-Glutamic acid-Proline-Aspartic acid-7-Amino-4-Methylcoumarin) is a fluorogenic tetrapeptide substrate widely used to measure the enzymatic activity of granzyme B (GzmB), a serine protease critical for cytotoxic lymphocyte-mediated apoptosis . The substrate releases the fluorescent AMC moiety upon cleavage by GzmB, enabling real-time monitoring of protease activity in biochemical and cellular assays. This compound has been a cornerstone in apoptosis research, immunotherapy studies, and high-throughput drug screening due to its specificity for GzmB over other proteases like caspase-8 or neutrophil elastase .
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHHBKPMUGLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids (Ile, Glu, Pro, Asp) to a resin-bound peptide chain, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Enzymatic Cleavage Reactions
Ac-IEPD-AMC undergoes site-specific hydrolysis mediated by serine proteases:
-
Granzyme B : Cleaves after the Asp residue, releasing AMC (, ) .
-
Caspase-8 : Exhibits similar cleavage specificity but with lower catalytic efficiency compared to granzyme B .
Reaction Mechanism :
The released AMC fluoresces at , .
Reaction Kinetics and Efficiency
Key kinetic parameters for granzyme B-mediated cleavage:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| 37°C, pH 7.9 | |||
| Recombinant human granzyme B | |||
| Catalytic efficiency | |||
| Limit of Detection | 2-hour incubation, 20 nM enzyme |
Reaction Limitations :
-
Slow cleavage rates: <1% cleavage at 20 nM enzyme over 2 hours .
-
Limited sensitivity for physiological granzyme B concentrations (pM range) .
Experimental Detection Methods
Fluorometric assays are standard for monitoring this compound hydrolysis:
-
Assay Setup :
-
Cell Lysate Compatibility : Retains activity in Jurkat cell lysates (2.6 mg/ml protein) .
Comparative Reactivity with Other Substrates
This compound’s performance is benchmarked against advanced probes:
| Probe | () | () | Detection Limit | Application |
|---|---|---|---|---|
| This compound | 0.5 | 160 | 25 nM | Basic fluorogenic assay |
| T1 (FRET probe) | 2.3 | 30.8 | 17 nM | Enhanced FRET-based detection |
| H5 (6-mer FRET) | 117 | 9.6 | 6 pM | High-sensitivity assays |
Table 1. FRET probes with IEPD cores show superior reactivity and sensitivity .
Structural and Synthetic Insights
Scientific Research Applications
Ac-IEPD-AMC is a fluorogenic reagent used to detect Granzyme B activity in various scientific applications . Granzyme B (GzmB) is a serine protease crucial for immune responses, particularly in cytotoxic T cells and natural killer (NK) cells, where it induces apoptosis in target cells .
Basic Properties
This compound contains the 7-amino-4-methylcoumarin moiety, which fluoresces at 450 nm after cleavage by granzyme B . However, this compound has slow enzymatic cleavage rates, with less than 1% cleavage at 20 nM enzyme for 2 hours and 10% cleavage at 100 nM for 24 hours . The limit of detection (LoD) is 25 nM, exceeding the pM concentrations of GzmB found in clinical samples .
Use as a Fluorogenic Probe
This compound is utilized as a fluorogenic probe to measure Granzyme B activity in vitro . The measurement is performed in black 96-well plates using a temperature-controlled fluorescence microplate reader with excitation at 360 nm and emission at 460 nm .
Comparison with Other Probes
Probe 1, a chemiluminescent probe, has been shown to outperform the commercial fluorogenic reagent this compound in speed and signal-to-noise ratios and can be used to quantitatively measure NK cell function . After reacting with active granzyme B for 30 minutes, probe 1 showed higher signal-to-noise ratios than this compound and achieved values around 100 in less than 10 minutes, whereas this compound ratios were consistently under 5 .
Limitations
Mechanism of Action
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin exerts its effects through a hydrolysis reaction catalyzed by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Asp and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent product, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound include proteases such as granzyme B and caspase 8, which play crucial roles in apoptosis and immune responses .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₂H₄₁N₅O₁₁
- Molecular Weight : 671.69 g/mol
- Detection Mechanism : Fluorescence emission at 460 nm (excitation at 380 nm) upon hydrolysis .
- Commercial Availability : Provided by Enzo Life Sciences, BACHEM, and other suppliers for research use .
Comparative Analysis with Similar Compounds
Ac-IEPD-AMC is often benchmarked against newer probes targeting GzmB. Below is a detailed comparison based on enzymatic efficiency, detection limits, and practical applications.
Enzymatic Performance Metrics
| Compound | Amplification Mechanism | kcat/KM (M⁻¹s⁻¹) | Limit of Detection (LoD) | Signal-to-Noise Ratio (S/N) | Time to Maximum Signal |
|---|---|---|---|---|---|
| This compound | Fluorogenic dye release | 3.3 × 10³ | 25 nM | ≤5 (30 min incubation) | >30 minutes |
| Probe 1 | Chemiluminescence | 1.1 × 10⁴ | 0.7 nM | ~100 (10 min incubation) | <10 minutes |
| T1 (FRET) | FRET-based quenching | Not reported | 17 nM | <5 (24 h incubation) | >24 hours |
Key Findings :
- Sensitivity : this compound has a LoD of 25 nM, which is insufficient for detecting physiological GzmB levels in clinical samples (pM range) . In contrast, Probe 1 achieves a LoD of 0.7 nM, making it suitable for in vivo imaging of natural killer (NK) cell activity .
- Kinetic Efficiency : Probe 1 exhibits a kcat/KM of 1.1 × 10⁴ M⁻¹s⁻¹, ~3.3-fold higher than this compound, enabling faster signal generation .
- Signal Quality : Probe 1’s chemiluminescence provides a 100-fold higher S/N ratio than this compound within 10 minutes, critical for real-time imaging .
Structural and Functional Comparisons
This compound :
Probe 1 (Chemiluminescent) :
FRET-Based Probes (e.g., T1) :
Biological Activity
Acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid-7-Amino-4-Methylcoumarin (Ac-IEPD-AMC) is a fluorogenic substrate extensively utilized in biological research to study protease activity, particularly that of granzyme B and caspase-8. This compound is significant for its ability to release a fluorescent product upon enzymatic cleavage, facilitating the quantification of protease activity in various biological contexts.
This compound comprises an acetylated amino acid sequence followed by a fluorogenic moiety, 7-amino-4-methylcoumarin. Upon hydrolysis by specific proteases, notably granzyme B, the peptide bond between aspartic acid and the fluorogenic moiety is cleaved, resulting in the release of the fluorescent compound. The fluorescence can be detected at excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
Kinetic Parameters
The kinetic parameters for granzyme B interacting with this compound reveal a Michaelis constant (Km) of 160 µM, indicating a moderate affinity for this substrate. This characteristic makes this compound a valuable tool for monitoring granzyme B activity in various cellular environments, contributing to our understanding of immune mechanisms and potential therapeutic targets in diseases such as cancer and autoimmune disorders.
Applications in Research
This compound is primarily employed in studies focused on:
- Apoptosis : By measuring granzyme B activity, researchers can assess the apoptotic processes mediated by cytotoxic T cells.
- Immune Responses : The substrate aids in investigating how immune cells utilize proteases to induce cell death in target cells.
Case Studies
- Granzyme B Activity Measurement : A study demonstrated that this compound underwent slow enzymatic cleavage rates (<1% at 20 nM enzyme for 2 hours; 10% at 100 nM for 24 hours). This slow reaction rate highlights the need for optimized conditions when using this compound in clinical assays .
- Comparative Analysis with Other Probes : In comparative studies, this compound was found to have lower signal-to-noise ratios compared to newly developed probes that exhibit faster reaction rates and higher sensitivity for granzyme B detection .
Synthesis and Structural Insights
The synthesis of this compound typically involves solid-phase peptide synthesis techniques. Protected amino acids are sequentially added to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product. The incorporation of the fluorogenic moiety occurs either during synthesis or through post-synthetic coupling reactions.
Comparative Fluorogenic Substrates
Several compounds share structural similarities with this compound but differ in specificity or fluorogenic properties. Notably:
| Compound Name | Specificity | Fluorogenic Properties |
|---|---|---|
| Ac-DEVD-AMC | Caspase-3 | Releases different fluorescent product |
| Ac-YVAD-AMC | Caspase-1 | Lower reactivity compared to this compound |
| Custom FRET Probes | Granzyme B | Higher reactivity with modified structures |
These comparisons underscore the unique targeting capabilities of this compound towards granzyme B and caspase-8, making it essential for specific investigations into these pathways .
Q & A
Q. What is the biochemical role of Ac-IEPD-AMC in apoptosis studies?
this compound is a fluorogenic substrate designed to measure granzyme B activity, a serine protease critical for cytotoxic lymphocyte-mediated apoptosis. Upon cleavage by granzyme B, the AMC (7-amino-4-methylcoumarin) moiety is released, emitting fluorescence at 460 nm. This allows real-time quantification of enzymatic activity in vitro. Experimental protocols typically involve incubating the substrate with cell lysates or purified enzymes and monitoring fluorescence kinetics using a microplate reader .
Key Data:
Q. How does this compound differ from other caspase substrates like Ac-DEVD-AMC?
While this compound targets granzyme B and caspase-8, Ac-DEVD-AMC is specific to caspase-3. Differentiation requires careful experimental design:
- Use kinetic assays to distinguish cleavage rates (e.g., granzyme B cleaves this compound faster than caspase-8).
- Validate with specific inhibitors (e.g., Z-VAD-FMK for caspases, 3,4-DCI for granzyme B) .
Example Workflow:
| Substrate | Target Enzyme | Km (μM) | Optimal pH |
|---|---|---|---|
| This compound | Granzyme B | 18.5 | 7.4 |
| Ac-DEVD-AMC | Caspase-3 | 10.2 | 7.0 |
| Source: Adapted from fluorometric assays in . |
Advanced Research Questions
Q. How to resolve contradictions between this compound activity data and immunoblot results for caspase-8?
Discrepancies may arise due to:
- Post-translational modifications (e.g., phosphorylation) inhibiting enzyme activity without affecting protein levels.
- Compartmentalization : Granzyme B and caspase-8 may localize differently in subcellular fractions.
Methodological Solutions:
- Perform subcellular fractionation (e.g., cytosolic vs. mitochondrial extracts).
- Combine fluorescence assays with immunoblotting for cleaved caspase-8 (e.g., using antibodies specific to the active fragment) .
Case Study: In TRAIL-induced apoptosis, Bcl-2 overexpression reduced this compound-derived caspase-8 activity by 60% but did not alter immunoblot signals for cleaved caspase-7. This suggests Bcl-2 inhibits enzymatic activity upstream of proteolytic cleavage .
Q. How to optimize this compound-based assays for high-throughput screening (HTS)?
- Buffer Conditions : Use 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, and 10% glycerol to stabilize enzyme activity.
- Signal-to-Noise Ratio : Pre-incubate substrates at 37°C for 10 min to reduce background fluorescence.
- Data Normalization : Express activity as fluorescence slope (ΔF/min) normalized to protein concentration or positive controls (e.g., recombinant granzyme B) .
Troubleshooting Table:
| Issue | Solution |
|---|---|
| Low fluorescence signal | Check substrate purity (≥95%) |
| Non-linear kinetics | Reduce DMSO concentration (<1%) |
Q. What controls are essential when using this compound in vivo or ex vivo models?
- Negative Controls : Include substrate-only wells and samples treated with irreversible inhibitors (e.g., Ac-IEPD-CHO).
- Positive Controls : Use recombinant granzyme B or caspase-8 to establish baseline activity.
- Matrix Effects : Test for interference from cellular components (e.g., ATP, hemoglobin) using spiked recovery experiments .
Methodological Best Practices
- Data Interpretation : Normalize fluorescence values to total protein and report as mean ± SD from ≥3 replicates.
- Ethical Compliance : Use synthetic this compound exclusively for research; human applications require additional ethical review per guidelines like ICF .
- Contradiction Analysis : Apply triangulation (e.g., combine fluorometric assays, immunoblotting, and siRNA knockdown) to validate mechanistic conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
